

Application Notes and Protocols for Sal003 Administration in In Vivo Mouse Models

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Compound of Interest						
Compound Name:	Sal003					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Sal003, a potent and cell-permeable inhibitor of eukaryotic translation initiation factor 2α (eIF2 α) phosphatase. Sal003 is a derivative of salubrinal with improved aqueous solubility.[1] By inhibiting the dephosphorylation of eIF2 α , Sal003 effectively prolongs the activation of the Integrated Stress Response (ISR), a key cellular pathway involved in adaptation to various stressors. This modulation of the ISR makes Sal003 a valuable tool for preclinical research in various disease models, including neurodegenerative disorders and cancer.

Mechanism of Action: The Integrated Stress Response (ISR)

Sal003's primary mechanism of action is the inhibition of cellular phosphatase complexes, specifically those containing Protein Phosphatase 1 (PP1) and its regulatory subunits GADD34 or CReP, which are responsible for dephosphorylating eIF2 α .[2]

Under cellular stress conditions (e.g., ER stress, amino acid deprivation, viral infection), one of four specific kinases (PERK, GCN2, PKR, HRI) phosphorylates eIF2α at Serine 51.[3][4][5][6] This phosphorylation event leads to a global reduction in protein synthesis, conserving resources and allowing the cell to manage the stress. However, it selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[7][8][9]



ATF4 then translocates to the nucleus and orchestrates the transcription of genes involved in stress adaptation, including those related to amino acid synthesis, oxidative stress resistance, and, under prolonged stress, apoptosis.[7][10][11]

Sal003 intervenes by blocking the dephosphorylation of p-eIF2 α , thus sustaining the ISR signaling cascade. This can either promote cell survival under acute stress or drive chronically stressed cells, such as cancer cells, towards apoptosis.

Signaling Pathway of Sal003 Action

Caption: **Sal003** inhibits eIF2 α dephosphorylation, enhancing the Integrated Stress Response.

Quantitative Data from In Vivo Mouse and Rat Models

The following table summarizes dosages and administration routes for **Sal003** and its analog, salubrinal, from various preclinical studies. It is crucial to note that optimal dosage and scheduling are highly dependent on the specific mouse strain, disease model, and experimental endpoint.



Model	Compound	Dosage	Administrat ion Route	Frequency & Duration	Key Findings
Neuroprotecti on					
Traumatic Brain Injury (Mouse)	Salubrinal	1 mg/kg	Intraperitonea I (i.p.)	Immediately and 24 hours post-injury	Improved memory deficits; prevented elevation of degenerating neurons.[3][4]
Toxin- Induced Neurodegene ration (Mouse)	Salubrinal	1 mg/kg	Intraperitonea I (i.p.)	Two injections: 24h and 30 min prior to toxin administratio n	Prevented hippocampal ER stress and attenuated reduction in neurogenesis markers.[12]
Memory Impairment (Mouse)	Sal003	40 pmol / animal	Intracerebral	Single dose	Impaired Iong-term memory formation.[13]
Memory Impairment (Rat)	Sal003	2 μL of 20 μM	Intrahippoca mpal	Single 8- minute injection	Impaired spatial long-term memory. [14]
Cancer					
Cisplatin- Induced Nephrotoxicit y (Mouse)	Salubrinal	1 mg/kg/day	Intraperitonea I (i.p.)	Daily for 2 consecutive days, 1h before cisplatin	Enhanced cisplatin- induced nephrotoxicity and ER stress-

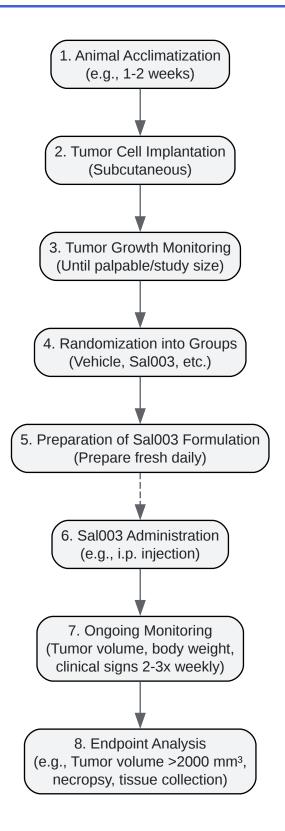


					mediated apoptosis in kidneys.[15]
Inflammatory Breast Cancer (General)	Salubrinal	In vitro data suggests efficacy	Not Applicable	Not Applicable	Preferentially cytotoxic to inflammatory breast cancer cell lines with minimal toxicity to healthy cells. [16]
Other					
Intervertebral Disc Degeneration (Rat)	Sal003	5 μL of 5 μM	Local intradiscal injection	Weekly for 4 weeks	Alleviated disc degeneration by inhibiting apoptosis and matrix degradation.

Experimental Protocols Experimental Workflow for a Typical In Vivo Efficacy Study

The following diagram outlines a standard workflow for assessing the efficacy of **Sal003** in a subcutaneous xenograft mouse model. This workflow can be adapted for other models with appropriate modifications to the model induction and endpoint analysis steps.





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Caption: General workflow for a Sal003 in vivo efficacy study in a mouse xenograft model.



Protocol 1: Preparation of Sal003 Formulation for In Vivo Administration

This protocol details the preparation of a suspended **Sal003** solution suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.[7]

Materials:

- Sal003 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes or vials
- Pipettors and sterile tips

Procedure:

- Prepare Stock Solution (e.g., 25 mg/mL):
 - Aseptically weigh the required amount of Sal003 powder.
 - Dissolve the Sal003 in pure DMSO to create a concentrated stock solution. For example, dissolve 25 mg of Sal003 in 1 mL of DMSO.
 - Ensure complete dissolution. Gentle vortexing or brief sonication may be used if necessary.
 - Note: Sal003 is soluble in DMSO at concentrations up to at least 93 mg/mL.[17] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for longer periods.[13][14] Avoid repeated freeze-thaw cycles.



- Prepare Working Solution (e.g., 2.5 mg/mL):
 - It is highly recommended to prepare the final working solution fresh on the day of use.[14]
 - The following volumes are for preparing 1 mL of a 2.5 mg/mL working solution. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 - In a sterile tube, add 100 μL of the 25 mg/mL Sal003 DMSO stock solution.
 - Add 400 μL of PEG300. Mix thoroughly by pipetting or vortexing until the solution is homogeneous.
 - Add 50 μL of Tween-80. Mix again until the solution is clear and homogeneous.
 - \circ Finally, add 450 µL of sterile saline. Mix thoroughly. The final solution will be a suspension.
- Final Handling:
 - Before drawing the dose into a syringe, gently vortex or swirl the suspension to ensure uniform distribution of the compound.
 - The final concentration of DMSO in this formulation is 10%. If animal models are weak or sensitive, consider adjusting the formulation to keep the final DMSO proportion below 2%.
 [14]

Protocol 2: Intraperitoneal (IP) Administration of Sal003 in Mice

This protocol provides a standardized method for intraperitoneal injection in mice, a common route for systemic delivery of **Sal003**.

Materials:

- Prepared Sal003 working solution
- Appropriately sized syringes (e.g., 1 mL)
- Sterile needles, 25-30 gauge



- 70% Ethanol or other skin disinfectant
- Gauze or cotton swabs

Procedure:

- Animal Restraint:
 - Properly restrain the mouse using a one-handed scruffing technique. Grasp the loose skin over the shoulders and neck firmly to immobilize the head and forelimbs. Secure the tail with the same hand's little finger to prevent body movement.
- Locate Injection Site:
 - Turn the restrained mouse to expose its abdomen. The ideal injection site is in the lower right quadrant of the abdomen.
 - This location avoids critical organs such as the cecum, urinary bladder, and liver.
- Injection:
 - Disinfect the injection site with an alcohol swab.
 - Tilt the mouse's head slightly downwards. This helps to move the abdominal organs away from the injection site.
 - Using your other hand, hold the syringe with the needle bevel facing up.
 - Insert the needle at a 30-45 degree angle into the identified lower right quadrant. The depth of insertion should be just enough to penetrate the abdominal wall without damaging internal organs (typically 2-4 mm).
 - Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or organ (you should see no fluid or blood).
 - Slowly and steadily inject the full volume of the Sal003 suspension. The maximum recommended IP injection volume for a mouse is typically <10 mL/kg. For a 25-gram mouse, this is a maximum of 0.25 mL.



- Post-Injection:
 - Withdraw the needle smoothly and return the mouse to its cage.
 - Observe the mouse for several minutes for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
 - Use a new, sterile needle and syringe for each animal to prevent cross-contamination and infection.

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